Thiazine Red R: A Comprehensive Technical Guide for Researchers
Thiazine Red R: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiazine Red R is a benzothiazole-derived azo dye with significant utility in biomedical research. Its unique fluorescent properties and specific binding affinity for certain protein conformations, particularly β-sheet structures, have established it as a critical tool in various scientific disciplines. This guide provides an in-depth overview of the chemical structure, properties, synthesis, and key applications of Thiazine Red R, with a focus on its use in neurodegenerative disease research and microbiology. Detailed experimental protocols and a summary of its physicochemical properties are presented to facilitate its practical application in a laboratory setting.
Chemical Structure and Properties
Thiazine Red R is a dianionic azo dye characterized by a complex aromatic structure. The molecule consists of a substituted benzothiazole (B30560) ring system linked to a hydroxynaphthalene sulfonic acid moiety via an azo bridge (-N=N-).[1] This extended π-conjugated system is responsible for its characteristic color and fluorescent properties.[1]
The definitive chemical structure of Thiazine Red R is illustrated below:
IUPAC Name: disodium;2-[4-[(1-hydroxy-4-sulfonatonaphthalen-2-yl)diazenyl]phenyl]-6-methyl-1,3-benzothiazole-7-sulfonate[2][3][4]
Image of the chemical structure of Thiazine Red R
Physicochemical Data
A summary of the key quantitative data for Thiazine Red R is provided in the table below for easy reference.
| Property | Value | References |
| CAS Number | 2150-33-6 | [1][2][3][5] |
| Molecular Formula | C₂₄H₁₅N₃Na₂O₇S₃ | [1][2][3][5][6] |
| Molecular Weight | 599.6 g/mol | [1][2][3][5] |
| Appearance | Brown crystalline powder | [2] |
| Peak Excitation | ~510 nm | [1] |
| Peak Emission | ~580 nm | [1][7] |
Note: Spectral properties can be influenced by solvent polarity, viscosity, and pH.[1]
Synthesis
The synthesis of Thiazine Red R involves a classic azo coupling reaction. The general procedure consists of the diazotization of 2-(4-aminophenyl)-6-methylbenzo[d]thiazole-7-sulfonic acid, which is then coupled with 4-hydroxynaphthalene-1-sulfonic acid (Nevile and Winther's acid).[8]
A logical diagram of the synthesis pathway is presented below.
Caption: Synthesis pathway of Thiazine Red R.
Key Applications in Research
Thiazine Red R's ability to bind to proteins with a β-pleated sheet conformation makes it an invaluable tool for staining amyloid deposits.
Neurodegenerative Disease Research
A primary application of Thiazine Red R is in the postmortem diagnosis of Alzheimer's disease.[9] It strongly and selectively binds to both amyloid-β plaques and neurofibrillary tangles (composed of hyperphosphorylated tau protein), which are the key pathological hallmarks of the disease.[1][10] This binding allows for their clear visualization using fluorescence microscopy.[1] Thiazine Red R serves as a reliable and rapid diagnostic tool, comparable to other amyloid dyes like Thioflavin S and Congo Red.[7][10]
Microbiology
In the field of microbiology, Thiazine Red R is specified for use in the gel diffusion technique for the detection of Staphylococcus aureus enterotoxin, as outlined in the FDA's Bacteriological Analytical Manual (BAM).[1] It is also employed as a counter-stain in fluorescence staining techniques for the detection of mycobacteria.[9]
Other Applications
The dye is also utilized in broader histological applications, often in combination with other stains like picric acid to provide contrast and differentiate various tissue structures. Furthermore, its fluorescent properties are leveraged in assays designed to detect protein aggregates in biological samples, such as blood.[8]
Experimental Protocols
Detailed methodologies for two key applications are provided below.
Staining of Amyloid Plaques in Brain Tissue
This protocol is adapted for staining dense-core plaques in fixed brain tissue sections.
Materials:
-
40 µm thick fixed brain tissue sections
-
Phosphate-Buffered Saline (PBS)
-
Thiazine Red R powder
-
Staining solution: 0.01% (w/v) Thiazine Red R in PBS. To prepare 100 mL, dissolve 10 mg of Thiazine Red R in 100 mL of PBS.
Procedure:
-
Mount the brain tissue sections on microscope slides.
-
Incubate the sections in the 0.01% Thiazine Red R staining solution for 20 minutes at room temperature.[3]
-
Following incubation, gently rinse the sections with PBS to remove excess stain.
-
Coverslip the sections using an appropriate aqueous mounting medium.
-
Visualize the stained amyloid plaques and cerebral amyloid angiopathy (CAA) using a fluorescence microscope with an emission wavelength around 580 nm.[3][7]
FDA BAM Protocol for S. aureus Enterotoxin Detection
This protocol describes the preparation of the Thiazine Red R stain used in the gel diffusion technique.
Materials:
-
Thiazine Red R powder (Color Index No. 14780)
-
Glacial Acetic Acid
-
Deionized Water
Procedure:
-
Prepare a 1.0% (v/v) acetic acid solution by adding 1 mL of glacial acetic acid to 99 mL of deionized water.
-
Prepare the final staining solution by dissolving Thiazine Red R to a final concentration of 0.1% (w/v) in the 1.0% acetic acid solution. For example, add 100 mg of Thiazine Red R to 100 mL of 1.0% acetic acid.
-
Mix thoroughly until the dye is completely dissolved. The stain is now ready for use in the gel diffusion slide staining procedure.
Caption: Workflow for staining amyloid plaques.
References
- 1. BAM R79: Thiazine Red R Stain (for S. aureusenterotoxin gel diffusion technique) | FDA [fda.gov]
- 2. Thiazine Red - Picric Acid Solution [morphisto.at]
- 3. Four-dimensional multiphoton imaging of brain entry, amyloid binding, and clearance of an amyloid-β ligand in transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ruthenium Red Colorimetric and Birefringent Staining of Amyloid-β Aggregates in Vitro and in Tg2576 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiazin red as a neuropathological tool for the rapid diagnosis of Alzheimer's disease in tissue imprints - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ovid.com [ovid.com]
- 9. researchgate.net [researchgate.net]
- 10. In Vivo Imaging of Reactive Oxygen Species Specifically Associated with Thioflavine S-Positive Amyloid Plaques by Multiphoton Microscopy | Journal of Neuroscience [jneurosci.org]
